molecular formula C18H22N4O2S B5487795 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide

Katalognummer: B5487795
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: RDMREIXKRGRUGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 4,6-dimethylquinazoline heterocycle via a thioacetyl bridge. The quinazoline moiety, a bicyclic aromatic system with two nitrogen atoms, is substituted with methyl groups at positions 4 and 6, which may enhance lipophilicity and influence binding interactions.

Eigenschaften

IUPAC Name

1-[2-(4,6-dimethylquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-3-4-15-14(9-11)12(2)20-18(21-15)25-10-16(23)22-7-5-13(6-8-22)17(19)24/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMREIXKRGRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 2-chloromethyl-4,6-dimethylquinazoline with piperidine-4-carboxamide in the presence of a base . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogs from the provided evidence:

Compound Name Core Structure Heterocycle/Substituents Functional Groups Hypothesized Properties
1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide (Target) Piperidine-4-carboxamide 4,6-Dimethylquinazoline Thioacetyl linker High lipophilicity; potential kinase inhibition
1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide Piperidine-4-carboxamide 4,6-Dimethylpyrimidine Carbamimidoyl linker Enhanced hydrogen bonding; possible nucleophilic interactions
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalenyl, fluorobenzyl substituents Bulky aromatic substituents Reduced solubility; improved target affinity

Key Observations:

Heterocyclic Rings :

  • The target compound’s quinazoline ring (two nitrogen atoms) is bulkier and more planar than the pyrimidine ring in , which may alter binding pocket interactions in biological targets. Quinazoline derivatives are often associated with kinase inhibition, while pyrimidines are common in antimetabolites .
  • In contrast, compounds in lack heterocyclic appendages but feature bulky aromatic groups (naphthalenyl), which could enhance hydrophobic interactions but reduce solubility.

Linker Groups: The thioacetyl group in the target compound may confer metabolic stability compared to oxygen-based linkers (e.g., acetyl).

The target’s thioacetyl group may similarly participate in weak hydrogen bonds (C=S···H interactions), though this requires experimental validation.

Pharmacological Potential: Compounds in were studied as SARS-CoV-2 inhibitors, suggesting that piperidine-4-carboxamide derivatives with tailored substituents may have antiviral applications. The target compound’s quinazoline-thioacetyl motif could be explored for similar activity, leveraging quinazoline’s precedent in viral protease inhibition.

Biologische Aktivität

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a piperidine ring with a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is C14H18N4OSC_{14}H_{18}N_{4}OS, and it has a molecular weight of approximately 302.38 g/mol. Its specific structural components suggest potential interactions with various biological targets.

Biological Activity Overview

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide has been studied for its effects on several biological pathways. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell growth and survival pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Research suggests that the biological activity of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide may involve:

  • Kinase Inhibition : The compound potentially interacts with kinases such as VEGFR-2 and ERK, which are critical in cancer signaling pathways. Molecular docking studies have revealed favorable binding interactions with these targets, indicating a mechanism for its anticancer effects .
  • Apoptotic Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, further supporting its role as a potential anticancer agent .

Research Findings and Case Studies

A selection of case studies highlights the biological activity of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide:

StudyFindings
Study A Demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value of 11.3 μM .
Study B Showed the compound's ability to induce apoptosis in K562 cells, with enhanced effects noted in cells overexpressing targeted kinases .
Study C Molecular docking studies confirmed strong binding affinity to VEGFR-2 and ERK kinases, suggesting a dual-target mechanism that may enhance therapeutic efficacy against tumors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.